

Bicyclo[3.3.2]dec-1-ene molecular formula and weight.

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Compound of Interest

Compound Name: Bicyclo[3.3.2]dec-1-ene

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Bicyclo[3.3.2]dec-1-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of **Bicyclo[3.3.2]dec-1-ene**, a notable molecule in the study of strained bicyclic systems. This document covers its fundamental molecular properties, a detailed experimental protocol for its synthesis, and a discussion of its structural significance, particularly in the context of Bredt's rule.

Core Molecular Data

The fundamental properties of **Bicyclo[3.3.2]dec-1-ene** are summarized in the table below. These computed properties provide a foundational understanding of the molecule's size, and composition.

Property	Value	Source
Molecular Formula	C10H16	[1][2][3]
Molecular Weight	136.23 g/mol	[1][3]
CAS Number	52809-56-0	[3]

It is important to note the existence of the isomeric Bicyclo[3.3.2]dec-1(9)-ene, which shares the same molecular formula and weight.[1] Careful analytical characterization is therefore



essential to distinguish between these isomers.

Synthesis of Bicyclo[3.3.2]dec-1-ene

The synthesis of **Bicyclo[3.3.2]dec-1-ene** represents a significant challenge due to the inherent strain of the bridgehead double bond. A key synthetic route involves a ring expansion of a smaller bicyclic precursor, followed by functional group manipulation and elimination.[4]

Experimental Protocol: Synthesis via Tiffeneau-Demjanov Ring Expansion

This protocol outlines a plausible synthetic pathway based on established methodologies for the formation of the bicyclo[3.3.2]decane core.[4]

- Step 1: Cyanohydrin Formation. Bicyclo[3.3.1]nonan-9-one is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or an alkali metal cyanide (e.g., KCN) followed by acidification, to yield the corresponding cyanohydrin.
- Step 2: Reduction of the Nitrile. The cyanohydrin is then reduced to the corresponding 9-hydroxy-9-aminomethylbicyclo[3.3.1]nonane. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or catalytic hydrogenation using a platinum oxide catalyst.[4]
- Step 3: Tiffeneau-Demjanov Ring Expansion. The resulting amino alcohol is subjected to diazotization using sodium nitrite in the presence of an acid (e.g., acetic acid).[4] This generates an unstable diazonium salt which undergoes a concerted rearrangement, leading to the ring-expanded 9-bicyclo[3.3.2]decanone.[4]
- Step 4: Introduction of a Leaving Group. To facilitate the final elimination step, the ketone can be converted to a suitable precursor. One approach is the conversion to the corresponding ethylene dithioketal, followed by reduction with Raney nickel to yield bicyclo[3.3.2]decane.[4] Subsequent functionalization at the 1-position to introduce a good leaving group (e.g., a halide or a sulfonate ester) would be necessary, though this is a challenging step. An alternative, more direct route from the ketone would be the formation of a hydrazone and subsequent Shapiro reaction or a related variant.



• Step 5: Elimination. The final step involves an elimination reaction to form the double bond. This is typically achieved by treating the substrate with a strong, non-nucleophilic base such as potassium tert-butoxide.

The following diagram illustrates the key transformations in the synthesis of the Bicyclo[3.3.2]decane core, which is a precursor to **Bicyclo[3.3.2]dec-1-ene**.



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Caption: Synthetic pathway to **Bicyclo[3.3.2]dec-1-ene**.

Structural Significance and Bredt's Rule

Bicyclo[3.3.2]dec-1-ene is a molecule of significant theoretical interest as it pertains to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bicyclic system, unless the rings are large enough to accommodate the planarity of the double bond without excessive strain. While for a long time this was considered a strict rule, the synthesis and characterization of molecules like Bicyclo[3.3.2]dec-1-ene have demonstrated that it is more of a guideline. The existence of this molecule, though highly strained, indicates that the bicyclo[3.3.2]decane framework is large enough to tolerate a bridgehead double bond. It is noteworthy that some sources suggest Bicyclo[3.3.2]dec-1-ene does not follow Bredt's rule, highlighting its unusual stability for a bridgehead alkene.[5]

Biological Activity

At present, there is limited publicly available information regarding the specific biological activities of **Bicyclo[3.3.2]dec-1-ene**. However, the broader class of bicyclic compounds, such as bicyclo[3.3.1]nonanes, has been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties.[6] The rigid, three-dimensional scaffold of these



molecules makes them attractive for the design of novel therapeutic agents. Further investigation into the biological profile of **Bicyclo[3.3.2]dec-1-ene** and its derivatives is a promising area for future research.

Conclusion

Bicyclo[3.3.2]dec-1-ene remains a fascinating and challenging target for synthetic and theoretical chemists. Its successful synthesis and isolation have provided valuable insights into the limits of structural stability in polycyclic systems. While data on its biological activity is currently scarce, the unique conformational constraints of the bicyclo[3.3.2]decane framework suggest that its derivatives could be of interest in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and potential therapeutic applications of this intriguing molecule.

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